molecular formula C12H13BrN2S B5163325 3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

Cat. No.: B5163325
M. Wt: 297.22 g/mol
InChI Key: FWEMSGFRJOTYBU-UHFFFAOYSA-N
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Description

3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a heterocyclic compound that features a fused imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with p-tolyl aldehyde in the presence of a suitable catalyst. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with various enzymes and receptors.

    Medicine: It has shown promise as a potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: The compound is used in

Properties

IUPAC Name

3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S.BrH/c1-9-2-4-10(5-3-9)11-8-15-12-13-6-7-14(11)12;/h2-5,8H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEMSGFRJOTYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NCCN23.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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